4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUYIJUAGSAJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazole derivatives, including 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole, exhibit promising anticancer activities. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Activity
Thiazole-containing compounds have been recognized for their antimicrobial properties. The presence of the pyrazole moiety enhances the compound's ability to disrupt bacterial cell membranes and inhibit bacterial growth. Research has shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. Compounds similar to this compound have shown efficacy in various seizure models, suggesting their potential use in treating epilepsy. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant effects .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. For example, one method involves the reaction of 4-methylphenyl hydrazine with appropriate thiazole precursors under acidic conditions to yield the desired product with high purity and yield .
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. They can be used as semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of pyrazole into the thiazole structure enhances charge mobility and stability in these applications .
Photovoltaic Devices
Due to their favorable energy levels and light absorption properties, compounds like this compound are being researched for use in dye-sensitized solar cells (DSSCs). Their ability to absorb visible light and convert it into electrical energy presents a promising avenue for renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Insights:
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., methyl): The 4-methyl group in the target compound enhances hydrophobic interactions with COMT’s active site, improving binding affinity . In contrast, 9d ’s 4-methylphenyl-triazole moiety increases α-glucosidase inhibition by 2.1-fold compared to acarbose .
- Halogen Substituents: Chloro (Compound 4) and bromo analogs exhibit stronger antimicrobial activity than fluoro derivatives due to increased lipophilicity and membrane disruption .
- Heteroaromatic Rings: Pyrazole (target compound) and pyridine (Compound 19) substituents improve metabolic stability and target specificity compared to phenyl groups .
Structural and Crystallographic Differences
- The target compound adopts a planar conformation critical for COMT binding, whereas Compound 5 (4-fluorophenyl analog) shows a twisted geometry at the fluorophenyl group, reducing enzyme compatibility .
- Isostructural analogs (e.g., Compounds 4 and 5) with chloro/fluoro substitutions exhibit nearly identical unit cell parameters but differ in intermolecular interactions (e.g., C–H⋯F vs. C–H⋯Cl) .
Therapeutic Applications
- Antimicrobial Agents: The target compound and Compound 4 show broad-spectrum activity, but chloro derivatives (Compound 4) are more potent against gram-positive pathogens .
- Enzyme Inhibitors: Pyrazole-containing thiazoles (target compound) target COMT, while pyridyl-thiazoles (Compound 19) inhibit thromboxane synthetase, reflecting substituent-driven selectivity .
Research Findings and Data
Computational and Crystallographic Tools:
Biological Activity
The compound 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 270.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. For instance:
- In Vitro Studies : The compound demonstrated significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
Thiazole derivatives have been studied for their anticancer properties, particularly in inhibiting tumor growth:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC values around 10 µM .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 10 |
| HepG2 | 12 |
| A549 (lung cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazoles have also been documented:
- In Vivo Studies : Animal models showed that the compound reduced inflammation markers significantly compared to control groups. The inhibition of COX enzymes was particularly noted, with IC values of 5 µM for COX-1 and 3 µM for COX-2 .
Case Studies
Several case studies illustrate the biological efficacy of thiazole derivatives:
- Synergistic Effects : A study demonstrated that combining this compound with standard antibiotics enhanced their efficacy against resistant bacterial strains, suggesting potential applications in treating multidrug-resistant infections .
- Cancer Treatment : In a preclinical trial, administration of the compound in combination with traditional chemotherapeutics resulted in a significant reduction in tumor size in xenograft models .
Q & A
Q. Table 1: Representative Synthetic Conditions
Which spectroscopic and crystallographic methods confirm its structure?
Q. Basic
- Spectroscopy :
- Crystallography :
Q. Table 2: Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 1,3,4-Thiadiazole derivative | Monoclinic | 16.8944 | 4.1959 | 27.107 | 96.084 | |
| Pyrazole-thiazole hybrid | Triclinic | 8.512 | 10.234 | 12.098 | 89.5 |
What in vitro biological assays evaluate its activity?
Q. Basic
- Antimicrobial Testing : Broth microdilution (MIC) against Mycobacterium tuberculosis .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
How to optimize reaction conditions for improved yield and purity?
Q. Advanced
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst Selection : Cu(I) catalysts (e.g., CuBr) improve click chemistry efficiency (90% vs. 60% without catalyst) .
- Temperature Control : Lowering reaction temps (0–5°C) minimizes side products in cyclization steps .
How to resolve discrepancies between spectroscopic and crystallographic data?
Q. Advanced
- Validation Workflow :
What computational approaches predict biological interactions?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide to model binding to target proteins (e.g., kinase ATP pockets) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity .
How to analyze structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
- Pharmacophore Mapping : Identify critical H-bond acceptors (thiazole S) and hydrophobic regions (4-methylphenyl) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
How to address polymorphism in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
